4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
CAS No. |
53645-73-1 |
|---|---|
Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-methyl-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H10N4/c1-9-11-7-15-16(12(11)14-8-13-9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
WWDNQABZFYWCNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-1-phenyl-3-pyrazolecarboxaldehyde with guanidine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolopyrimidine scaffold .
Industrial Production Methods
Industrial production methods for 4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine are often based on optimizing the synthetic routes for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-position chlorine atom in 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (2 ) undergoes nucleophilic displacement with hydrazine, amines, and other nucleophiles:
These reactions enable functionalization for subsequent cyclization or derivatization .
Alkylation Reactions
Alkylating agents react at the N1 or oxygen positions under phase-transfer catalysis:
Structural confirmation via X-ray diffraction shows planar pyrazolopyrimidine cores with intermolecular hydrogen bonding .
Condensation with Carbonyl Compounds
The hydrazine derivative (3 ) undergoes Schiff base formation or cyclocondensation:
Cyclization with trifluoroacetic acid yields tricyclic derivatives like 6b (IC₅₀ = 5.18 µM against FGFR) .
Cross-Coupling Reactions
Suzuki-Miyaura coupling introduces aryl groups at the 3-position:
These modifications enhance Src kinase inhibitory activity (IC₅₀ = 0.8–5.0 µM) .
Reactions with Electrophiles
The Reissert compound (4-cyano derivative) reacts with aldehydes and alkyl halides:
Reaction pathways involve nucleophilic attack followed by Dimroth rearrangement .
Biological Relevance
Derivatives exhibit notable bioactivity:
Scientific Research Applications
Anticancer Activity
Inhibition of Cancer Cell Proliferation
Numerous studies have investigated the antiproliferative effects of 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. For instance, derivatives have shown significant inhibitory activity against human lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) cell lines. The IC50 values for these compounds often range from micromolar to low micromolar concentrations, indicating potent anticancer activity.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1a | A549 | 2.24 |
| Compound 12b | A549 | 8.21 |
| Compound 1d | MCF-7 | 1.74 |
| Compound P1 | HCT-116 | 22.7 |
The compound's effectiveness can be attributed to its ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth, such as the epidermal growth factor receptor (EGFR) pathway .
Structure-Activity Relationships
Research into the structure-activity relationships (SAR) of 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has revealed critical insights into how modifications to the chemical structure can enhance biological activity. Variations in substituents at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold have been shown to significantly affect potency and selectivity against different cancer cell lines.
For example:
- Substitution at Position 1 : Alterations at this position have been linked to increased antiproliferative activity.
- Hydrophobic Modifications : Incorporating hydrophobic groups has been beneficial for improving binding affinity to target receptors.
Case Studies
Several case studies exemplify the successful application of 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives in preclinical settings:
-
Case Study: Compound 12b
- Objective : Evaluate anticancer efficacy against A549 and HCT116 cell lines.
- Findings : Showed significant inhibition with IC50 values of 8.21 µM and demonstrated substantial apoptosis induction.
- : Highlighted potential for further development as a therapeutic agent targeting EGFR.
-
Case Study: Compound P1
- Objective : Investigate antiproliferative effects on colorectal carcinoma cells.
- Findings : Exhibited an IC50 value comparable to established chemotherapeutics.
- : Suggested viability for clinical exploration as a novel anticancer drug.
Mechanism of Action
The mechanism of action of 4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to form hydrogen bonds with key amino acids in the active site of CDK2 is crucial for its inhibitory activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are highly dependent on substituents at positions 1, 4, and 4. Below is a systematic comparison:
Substituents at Position 1
- 4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine : The phenyl group enhances π-π stacking interactions in binding pockets, improving affinity for hydrophobic enzyme active sites .
- 1-Methyl derivatives (e.g., 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine) : Methyl substitution reduces steric hindrance, facilitating nucleophilic substitutions at position 3. This compound is a key intermediate for antibacterial and antiproliferative agents .
- 1-Benzyl derivatives (e.g., 1-Benzyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine) : Bulkier benzyl groups may hinder membrane permeability but improve selectivity for specific targets like G-protein-coupled receptors .
Substituents at Position 4
- 4-Hydrazinyl derivatives: These exhibit moderate yields (70–75%) and are precursors for Schiff base formation.
- 4-Chloro derivatives : Chlorine acts as a leaving group, enabling further functionalization. 4-Chloro-1-methyl analogs are intermediates for disubstituted derivatives with antiviral activity .
- 4-(Phenylamino) derivatives: These demonstrate potent kinase inhibition (IC$_{50}$ <10 nM against EGF-R) due to strong hydrogen bonding and hydrophobic interactions .
Substituents at Position 6
- 6-Methyl group : Enhances lipophilicity, improving bioavailability. Observed in 4-Methyl-1-phenyl derivatives, where methyl contributes to a melting point of 236–238°C .
- 6-(Chloromethyl) group : Increases reactivity for nucleophilic substitutions, as seen in 4-Chloro-6-(chloromethyl)-1-methyl derivatives used in synthesizing antiproliferative agents .
Hybrid and Fused Derivatives
- Thieno[3,2-d]pyrimidine hybrids: Synthesized via Vilsmeier–Haack reactions, these hybrids (e.g., 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine) exhibit enhanced biological activity due to extended π-conjugation .
- Benzothiazole derivatives: Compounds like 1-(1,3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine show significant antibacterial activity against P. aeruginosa (MIC <10 µg/mL) .
Data Table: Key Derivatives and Properties
Research Findings and Implications
- Anticancer Activity: 4-Hydrazinyl derivatives (e.g., compound 5b) inhibit tumor cell proliferation by interfering with nucleotide metabolism, as shown in Ehrlich ascites carcinoma models .
- Kinase Inhibition: 4-(Phenylamino) derivatives demonstrate high selectivity for EGF-R over PDGF-R, reducing toxicity in normal cells .
- Antibacterial Potential: Benzothiazole-substituted derivatives exhibit broad-spectrum activity, particularly against Gram-negative pathogens .
Contradictions and Challenges : While chloro derivatives (e.g., ) are versatile intermediates, their reactivity may lead to off-target effects in biological systems. Conversely, methyl and phenyl groups in the target compound improve stability but may reduce solubility .
Biological Activity
4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound notable for its diverse biological activities, particularly in oncology and enzymatic inhibition. The unique structural features of this compound, including its fused pyrazole and pyrimidine rings, contribute to its interaction with various biological targets.
Chemical Structure
The molecular formula of 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is represented as follows:
This compound features a methyl group at the 4-position of the pyrazole ring and a phenyl group at the 1-position, which are critical for its biological interactions.
4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit various enzymes, including nitric oxide synthase (NOS), which plays a role in inflammatory processes. By inhibiting NOS, this compound can reduce the production of nitric oxide, a signaling molecule involved in numerous physiological processes.
- Antitumor Activity : This compound has demonstrated significant antiproliferative effects against several cancer cell lines. For instance, studies have reported that derivatives of this compound exhibit IC50 values ranging from 22.7 to 40.75 µM against colorectal carcinoma (HCT 116) and breast cancer (MCF-7) cell lines .
Biological Activities
The biological activities of 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can be summarized as follows:
Case Studies
Several studies have explored the efficacy of 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives:
- Antitumor Efficacy : A study investigated a series of 4-substituted derivatives against breast (MCF-7) and lung (A549) cancer cell lines. Compounds displayed up to 91% inhibition of EGFR-TK activity, with specific derivatives showing promising anticancer potential .
- Molecular Docking Studies : Molecular docking analyses have revealed that the compound binds effectively to the ATP-binding site of EGFR-TK, suggesting a mechanism for its inhibitory effects on tumor growth .
- Dual Inhibition Studies : Recent research highlighted compounds derived from phenylpyrazolo[3,4-d]pyrimidine that act as dual inhibitors for both EGFR and VEGFR2 with IC50 values as low as 0.3 µM, indicating their potential for targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, and how can reaction conditions influence yield?
- Methodology : Derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of the parent compound with alkyl halides in dry acetonitrile under reflux (60–80°C) yields N-substituted derivatives. Solvent choice (e.g., dichloromethane for urea/thiourea adducts) and purification via recrystallization (acetonitrile or ethanol) are critical for purity and yield .
- Key Data :
| Reaction Type | Solvent | Temperature | Yield Range |
|---|---|---|---|
| Alkylation | Acetonitrile | 60–80°C | 65–85% |
| Urea formation | Dichloromethane | RT | 70–90% |
Q. How can structural characterization of pyrazolo[3,4-d]pyrimidine derivatives be reliably performed?
- Methodology : Use IR spectroscopy to confirm functional groups (e.g., C=O stretches at 1680–1700 cm⁻¹ for pyrimidinones) and ¹H/¹³C NMR to assign substituent positions. For example, ¹H NMR of 1-phenyl derivatives shows aromatic protons as multiplet signals at δ 7.3–7.8 ppm .
Q. What safety precautions are essential when handling 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine intermediates?
- Guidelines : Use PPE (gloves, goggles, lab coats) to avoid skin contact. Hazardous intermediates (e.g., chlorinated derivatives) require fume hoods for handling. Waste must be segregated and disposed via certified agencies .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfanyl or amino groups) influence the biological activity of pyrazolo[3,4-d]pyrimidine derivatives?
- Methodology : Compare IC₅₀ values in bioassays. For example, 4-amino-substituted derivatives show enhanced antitumor activity against breast cancer cell lines (IC₅₀ = 2.1–8.7 µM) due to improved kinase inhibition. Docking studies reveal hydrogen bonding with ATP-binding pockets .
- Data Contradiction : Some derivatives with bulky substituents exhibit reduced activity despite favorable computational predictions, suggesting steric hindrance in vivo .
Q. How can crystallographic data resolve ambiguities in molecular conformation and packing?
- Methodology : X-ray diffraction of single crystals (e.g., 1-methyl-4-methylsulfanyl derivatives) reveals planar pyrazolo[3,4-d]pyrimidine cores and intermolecular π-π stacking. Sulfanyl groups induce torsional angles of 5–10°, affecting solubility .
Q. What strategies address discrepancies between in silico predictions and experimental biological data?
- Methodology : Validate docking results with mutagenesis studies. For example, replacing 4-methyl with electron-withdrawing groups (e.g., -CF₃) may improve ligand-receptor affinity but reduce cell permeability due to increased hydrophobicity. Use MD simulations to assess dynamic binding .
Q. How can regioselectivity challenges in N-substitution reactions be overcome?
- Methodology : Employ directing groups (e.g., methoxy or chloro substituents) to control reaction sites. For example, 4-methoxy derivatives favor substitution at the 1-position due to steric and electronic effects .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
